molecular formula C7H2BrClFNO B15204231 6-Bromo-2-chloro-4-fluoro-1,3-benzoxazole

6-Bromo-2-chloro-4-fluoro-1,3-benzoxazole

Cat. No.: B15204231
M. Wt: 250.45 g/mol
InChI Key: MTLFGMINIXVWEQ-UHFFFAOYSA-N
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Description

6-Bromo-2-chloro-4-fluoro-1,3-benzoxazole is a heterocyclic compound that belongs to the benzoxazole family. Benzoxazoles are known for their diverse biological activities and are widely used in medicinal chemistry, pharmaceuticals, and industrial applications. The presence of bromine, chlorine, and fluorine atoms in the benzoxazole ring enhances its reactivity and potential for various chemical transformations .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-2-chloro-4-fluoro-1,3-benzoxazole typically involves the reaction of 2-aminophenol with appropriate halogenated reagents. One common method is the condensation of 2-aminophenol with 2-chloro-6-bromo-4-fluorobenzoyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate in an organic solvent like dichloromethane or toluene. The reaction mixture is refluxed for several hours to obtain the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as the use of eco-friendly solvents and catalysts, can make the industrial synthesis more sustainable .

Chemical Reactions Analysis

Types of Reactions

6-Bromo-2-chloro-4-fluoro-1,3-benzoxazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

6-Bromo-2-chloro-4-fluoro-1,3-benzoxazole has several scientific research applications, including:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential anti-microbial, anti-cancer, and anti-inflammatory activities.

    Biological Studies: The compound is used in the study of enzyme inhibition, receptor binding, and cellular signaling pathways.

    Material Science: It is employed in the development of advanced materials such as organic semiconductors and light-emitting diodes (LEDs).

    Industrial Applications: The compound is used in the synthesis of agrochemicals, dyes, and polymers.

Mechanism of Action

The mechanism of action of 6-Bromo-2-chloro-4-fluoro-1,3-benzoxazole involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor by binding to the active site of enzymes, thereby blocking their activity. It can also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions. The presence of halogen atoms in the benzoxazole ring enhances its binding affinity and specificity towards target molecules .

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-6-bromo-4-fluoro-1,3-benzoxazole
  • 6-Bromo-2-chlorobenzoxazole
  • 2-Chloro-6-fluoro-1,3-benzoxazole
  • 4-Bromo-2-chloro-1-fluorobenzene

Uniqueness

6-Bromo-2-chloro-4-fluoro-1,3-benzoxazole is unique due to the presence of three different halogen atoms (bromine, chlorine, and fluorine) in the benzoxazole ring. This unique combination of halogens enhances its reactivity and potential for diverse chemical transformations. Additionally, the compound’s specific substitution pattern provides distinct electronic and steric properties, making it a valuable building block in synthetic chemistry .

Properties

Molecular Formula

C7H2BrClFNO

Molecular Weight

250.45 g/mol

IUPAC Name

6-bromo-2-chloro-4-fluoro-1,3-benzoxazole

InChI

InChI=1S/C7H2BrClFNO/c8-3-1-4(10)6-5(2-3)12-7(9)11-6/h1-2H

InChI Key

MTLFGMINIXVWEQ-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C2=C1OC(=N2)Cl)F)Br

Origin of Product

United States

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